molecular formula C12H17N3O4S B1401198 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid CAS No. 1316225-21-4

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid

Cat. No. B1401198
CAS RN: 1316225-21-4
M. Wt: 299.35 g/mol
InChI Key: DZUWZEQGPCPRLM-UHFFFAOYSA-N
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Description

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H17N3O4S . It is used for pharmaceutical testing .

Scientific Research Applications

Hydrogen Bonding Studies

Research on compounds structurally related to 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid includes studies on hydrogen bonding. For example, a study on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, which share some structural similarities, revealed insights into hydrogen bonding in these compounds, indicating its presence in DMSO solution and its strength as determined by X-ray crystallography (Dobbin et al., 1993).

Synthesis and Spectral Characteristics

The synthesis and spectral characteristics of related compounds have been explored. For example, research on amides of substituted 3-(pteridin-6-yl)propanoic acids, which include structural analogs to antifolates, provides valuable information on their synthesis, spectral characteristics, and cytotoxic activity against human hepatocellular carcinoma cells (Kazunin et al., 2019).

Thiolytic Chemistry

Studies on thiolytic chemistry have also been conducted on related compounds. For instance, a study on the thiolytic chemistry of alternative precursors to the major metabolite of the cancer chemopreventive oltipraz reveals mechanisms by which these compounds react with glutathione, providing insights into their potential biological activities (Navamal et al., 2002).

Synthesis Techniques

Additionally, research into the synthesis of related compounds has been explored. For instance, a study on magnetically separable graphene oxide anchored sulfonic acid demonstrates high catalytic activity for synthesis of related compounds, indicating the potential for innovative synthesis techniques in this field (Zhang et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-[5-(1-methylsulfonylpyrrolidin-2-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)15-6-2-3-11(15)10-8-13-9(7-14-10)4-5-12(16)17/h7-8,11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUWZEQGPCPRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 3
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 4
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 6
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid

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